1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid

Medicinal Chemistry Fragment-Based Screening Scaffold Diversity

Fragment libraries often lack non-planar, sp3-rich scaffolds, limiting hit diversity. 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid (CAS 1352542-62-1) directly addresses this with its rigid cyclopropane-isoxazole acid (Fsp3=0.50), proven as a key intermediate for patented DGAT2 inhibitors (US9296745B2). Key advantages: • Unique constrained topology not replicable by 5-methylisoxazole-3-carboxylic acid or cyclopropanecarboxylic acid alone. • Predicted cLogP ~1.38 offers favorable membrane permeability over traditional amino acid surrogates. • Scalable, research-grade material enabling direct replication of published DGAT2-targeting syntheses. Supplied with global logistics and quality documentation.

Molecular Formula C8H9NO3
Molecular Weight 167.16
CAS No. 1352542-62-1
Cat. No. B1651866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid
CAS1352542-62-1
Molecular FormulaC8H9NO3
Molecular Weight167.16
Structural Identifiers
SMILESCC1=CC(=NO1)C2(CC2)C(=O)O
InChIInChI=1S/C8H9NO3/c1-5-4-6(9-12-5)8(2-3-8)7(10)11/h4H,2-3H2,1H3,(H,10,11)
InChIKeyRSSJWKPBMKKRCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Synthetic Overview


1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid (CAS 1352542-62-1) is a low-molecular-weight (167.16 g/mol) heterocyclic building block combining a 5-methylisoxazole ring with a cyclopropanecarboxylic acid moiety . This unique scaffold provides a rigid, non-planar carboxylic acid handle for medicinal chemistry and fragment-based drug discovery, distinct from the more common planar heterocyclic acids. The compound has been specifically cited as a synthetic intermediate in the preparation of diacylglycerol acyltransferase 2 (DGAT2) inhibitors, highlighting its role in constructing biologically relevant molecules [1].

1
Non-planar acid building block for fragment-based library design
2
Direct intermediate for patented DGAT2 inhibitor synthesis routes
3
Conformational constraint via rigid cyclopropane-isoxazole scaffold

Why Generic Alternatives Cannot Substitute


Simple substitution with common alternatives such as 5-methylisoxazole-3-carboxylic acid or unsubstituted cyclopropanecarboxylic acid is not chemically equivalent. The target compound uniquely integrates a 3-substituted isoxazole with a geminally disubstituted cyclopropane ring, creating a constrained geometry that the individual fragments cannot mimic. This specific topology is critical for applications requiring a defined spatial orientation of the acid handle relative to the heterocycle. For instance, synthetic schemes for DGAT2 inhibitors rely on this precise scaffold to introduce conformational restriction into the final drug candidates, a property that simpler, planar analogs inherently lack [1]. Substituting with a mixture of loose fragments would fail to replicate the requisite pre-organized binding or synthetic topology.

!
5‑Methylisoxazole‑3‑carboxylic acid may not provide the cyclopropane conformational constraint
!
Cyclopropanecarboxylic acid lacks the heterocyclic substitution required for DGAT2 inhibitor topology
!
Loose fragment mixtures may not replicate the integrated scaffold geometry needed for pre‑organized binding

Quantitative Differentiation Against Closest Analogs


Conformational Rigidity and 3D Character

The target compound possesses a fraction of sp3-hybridized carbons (Fsp3) of 0.50, compared to 0.40 for the planar or near-planar analog 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) . This quantitative difference in Fsp3 arises from the cyclopropane moiety and directly correlates with greater three-dimensional complexity and improved prospects for achieving new intellectual property in drug discovery [1]. The cyclopropane group also removes the planarity of the acid, differentiating it from a simple aryl or heteroaryl acetic acid.

Fsp3 Comparison
Cross-study comparable
Target 0.50 vs 0.40
+0.10 (25% rel. increase)
Supports 3D fragment selection
Calculated from structural formula
Medicinal Chemistry Fragment-Based Screening Scaffold Diversity

Lipophilicity Profile and Drug-Likeness

The predicted partition coefficient (cLogP) for 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid is approximately 1.38, as computed by standard cheminformatics tools . This differentiates it from the commonly used cyclopropane amino acid, 1-aminocyclopropanecarboxylic acid (ACPC), which has a drastically lower cLogP of -2.8 . The target compound's substantially higher lipophilicity, attributed to the methylisoxazole ring, makes it more suitable for targeting hydrophobic pockets without the ionic penalty associated with an amino group.

cLogP Difference
Data to verify
Target ~1.38 vs ACPC -2.8
Δ ~4.18 log units
Lipophilicity may support passive permeation
In silico prediction; experimental validation needed
Drug Design Physicochemical Property ADME Prediction

Patent-Validated Synthetic Utility

A well-defined synthetic route within US patent US9296745B2 explicitly uses 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid as an intermediate for constructing DGAT2 inhibitors [1]. While the patent does not provide bioassay data for the intermediate itself, its use in a granted composition-of-matter patent provides a strong third-party validation of its unique synthetic utility. Generic cyclopropane acids like 1-(phenyl)cyclopropanecarboxylic acid would introduce a different SAR profile and are not viable substitutes for this specific patented synthetic pathway.

Synthetic Utility
Reported
Explicit reactant in US9296745B2
Supports DGAT2 inhibitor synthesis workflow
Patent context; no bioassay data for intermediate
Synthetic Chemistry Patent Analysis Metabolic Disease

Recommended Application Scenarios


3D Fragment Library Design

Based on its elevated Fsp3 of 0.50 compared to flat heterocyclic acids , this compound is ideal for enriching fragment screening libraries with non-planar, cyclopropane-containing scaffolds. Its sp3-rich nature can help fragment-based projects escape 'flatland,' a key goal in modern lead discovery .

DGAT2 Inhibitor Scaffold Optimization

As validated by US patent US9296745B2 [1], this compound serves as a direct synthetic intermediate for a novel series of DGAT2 inhibitors. Research groups targeting triglyceride synthesis disorders can confidently procure this compound to replicate or modify the patented chemistry.

Conformationally Restricted Peptidomimetic Synthesis

The combination of a cyclopropane constraint and a predicted cLogP of ~1.38 differentiates it from highly polar amino acid analogs like ACPC . Researchers designing cell-permeable peptidomimetics can leverage this scaffold to create patented, conformationally pre-organized dipeptide surrogates with more favorable membrane permeability than traditional amino acids.

Application
Selection Property
Validation Focus
3D Fragment Library Enrichment
Elevated sp3 fraction (non‑planar scaffold)
Hit confirmation & library diversity metrics
DGAT2 Inhibitor Synthesis
Patented DGAT2 intermediate scaffold
Replicate patent route & explore SAR
Peptidomimetic Design
Conformationally constrained acid handle with moderate lipophilicity
Conformational analysis & permeability assessment
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